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Bis(cyclopentadienyl)ruthenium (II)

Cat. No.: B12061912
M. Wt: 231.3 g/mol
InChI Key: BKEJVRMLCVMJLG-UHFFFAOYSA-N
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Description

Historical Trajectory and Seminal Discoveries of Ruthenocene

The discovery of ferrocene (B1249389) in 1951 is widely considered the birth of modern organometallic chemistry. sfu.caacs.org This discovery quickly spurred research into analogous compounds, leading to the synthesis and characterization of ruthenocene and osmocene shortly thereafter. sfu.ca

In 1952, Nobel laureate Geoffrey Wilkinson, who had been instrumental in determining the structure of ferrocene, first synthesized ruthenocene. wikipedia.orgacs.org His initial method involved the reaction of ruthenium trisacetylacetonate with an excess of cyclopentadienylmagnesium bromide. wikipedia.orgorgsyn.org Another early synthesis method reported was the reaction of sodium cyclopentadienide (B1229720) with "ruthenium dichloride," which was prepared in situ from the reduction of ruthenium trichloride (B1173362). wikipedia.org

The initial structural determinations in the 1950s revealed that ruthenocene adopts an eclipsed conformation, in contrast to ferrocene's staggered conformation. wikipedia.orgsfu.ca This structural difference was attributed to the larger ionic radius of ruthenium, which increases the distance between the cyclopentadienyl (B1206354) rings and lessens the steric hindrance that favors a staggered arrangement. wikipedia.orgsfu.ca The work on ferrocene and similar "sandwich compounds" by Wilkinson and Ernst Otto Fischer was recognized with the 1973 Nobel Prize in Chemistry. sfu.cawikipedia.orgnobelprize.org

Comparative Perspectives within Metallocene Chemistry: Distinctions and Similarities with Ferrocene and Osmocene Analogues

Ruthenocene, ferrocene, and osmocene are isoelectronic, meaning they have the same number of valence electrons. nih.govsemanticscholar.org This shared electron count of 18 gives them considerable stability. nih.gov However, there are notable differences in their structural and chemical properties.

Structural and Physical Properties:

A key distinction lies in the conformation of the cyclopentadienyl (Cp) rings. While ferrocene can exist in multiple conformations including staggered and eclipsed, ruthenocene and osmocene are typically found in an eclipsed conformation under normal conditions. wikipedia.orgnih.govacs.org This is due to the larger atomic radii of ruthenium and osmium compared to iron, which increases the metal-to-ring distance and minimizes steric clashes between the rings. wikipedia.orgnih.gov Recent studies have shown that at high temperatures, ruthenocene (at 394.0 K) and osmocene (at 421.5 K) can transform to new phases where the cyclopentadienyl rings become disordered. nih.govacs.org

PropertyFerroceneRuthenoceneOsmocene
M-Cp distance (Å) 1.661 nih.govnih.gov1.823 nih.govsemanticscholar.org1.815 nih.gov
Conformation Staggered/Eclipsed nih.govacs.orgEclipsed wikipedia.orgnih.govacs.orgEclipsed nih.govacs.org
Appearance Orange solidPale yellow solid wikipedia.orgWhite solid
Melting Point (°C) 172.5195-200 wikipedia.org229-231

Reactivity and Redox Properties:

The chemical reactivity of these metallocenes also shows distinct trends. Ferrocene is generally more reactive in electrophilic substitution reactions than ruthenocene. acs.org For instance, under certain Friedel-Crafts acylation conditions where ferrocene readily undergoes diacetylation, ruthenocene yields only the monoacetylated product. acs.org This suggests a tighter ring-to-metal bonding in the heavier analogues. acs.org

The redox potentials of the three metallocenes also differ. The ease of oxidation generally decreases in the order: osmocene > ruthenocene > ferrocene. However, the nature of the oxidation process can vary depending on the experimental conditions. At a dropping mercury electrode, all three metallocenes undergo a reversible one-electron oxidation. In contrast, at a platinum electrode, the oxidation of ruthenocene and osmocene can be irreversible, with ruthenocene undergoing a one-step two-electron process. nih.gov

PropertyFerroceneRuthenoceneOsmocene
Proton Affinity (kcal/mol) 214.2 researchgate.net220.3 researchgate.net229.7 researchgate.net
Ease of Oxidation Least easily oxidized More easily oxidized than ferrocene Most easily oxidized
Protonation Site Ring researchgate.netMetal researchgate.netMetal researchgate.net

The site of protonation also differs among these metallocenes. For ferrocene, protonation occurs on the cyclopentadienyl ring, while for ruthenocene and osmocene, it occurs at the metal center. researchgate.net This difference in protonation behavior further highlights the distinct electronic properties of these otherwise similar molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10Ru B12061912 Bis(cyclopentadienyl)ruthenium (II)

Properties

Molecular Formula

C10H10Ru

Molecular Weight

231.3 g/mol

InChI

InChI=1S/2C5H5.Ru/c2*1-2-4-5-3-1;/h2*1-5H;

InChI Key

BKEJVRMLCVMJLG-UHFFFAOYSA-N

Canonical SMILES

C1=C[CH]C=C1.C1=C[CH]C=C1.[Ru]

Origin of Product

United States

Synthetic Methodologies for Bis Cyclopentadienyl Ruthenium Ii and Its Architecturally Modified Derivatives

Seminal Synthetic Routes to Unsubstituted Ruthenocene

The initial preparations of ruthenocene laid the groundwork for subsequent synthetic advancements. These early methods, while foundational, often involved harsh reaction conditions or resulted in modest yields.

Synthesis from Ruthenium(III) Precursors

The first synthesis of ruthenocene involved the reaction of a ruthenium(III) precursor, specifically ruthenium(III) acetylacetonate, with an excess of cyclopentadienylmagnesium bromide. orgsyn.org Later, a more common approach was developed utilizing the reaction of sodium cyclopentadienide (B1229720) with ruthenium(III) chloride in a suitable solvent like tetrahydrofuran (B95107) or 1,2-dimethoxyethane (B42094). orgsyn.org This method, however, typically resulted in yields ranging from 43-52%. orgsyn.org

Another established procedure involves the in situ reduction of ruthenium(III) chloride to a "ruthenium dichloride" species, which then reacts with sodium cyclopentadienide. wikipedia.org This reduction can be achieved using various reducing agents, including zinc dust or even ruthenium metal itself. wikipedia.orgsfu.caorgsyn.org The use of zinc dust in an alcohol solvent, such as ethanol (B145695), in the presence of cyclopentadiene (B3395910) has been a widely adopted method. sfu.cagoogle.com It is believed that in some of these reactions, the ruthenium(III) chloride is gradually reduced to ruthenium(II) chloride by the reducing agent, and it is this Ru(II) species that reacts with the cyclopentadienyl (B1206354) anion. orgsyn.org

PrecursorReagentsSolventYield
Ruthenium(III) acetylacetonateCyclopentadienylmagnesium bromideNot specified20% orgsyn.org
Ruthenium(III) chlorideSodium cyclopentadienideTetrahydrofuran or 1,2-dimethoxyethane43-52% orgsyn.org
Ruthenium(III) chlorideCyclopentadiene, Zinc powderEthanolNot specified in provided text

Table 1. Early Synthetic Routes to Ruthenocene from Ru(III) Precursors

Ligand Exchange Reactions

Ligand exchange reactions offer an alternative pathway to ruthenocene, although they often require more forcing conditions compared to ferrocene (B1249389). For instance, the exchange of arene ligands in bis(arene)ruthenium complexes with cyclopentadienyl anions can produce ruthenocene. However, these reactions can be sluggish and may lead to mixtures of products due to side reactions like demethylation of the arene ligand, particularly when conducted at high temperatures in the presence of water.

High-Yielding Synthetic Approaches

Efforts to improve the efficiency of ruthenocene synthesis have led to the development of higher-yielding methods. One such approach involves the reaction of ruthenium trichloride (B1173362) hydrate (B1144303) with a cyclopentadienyl compound and magnesium powder in an alcohol solvent, such as ethanol, at low temperatures (-30°C to 0°C). google.com This method can produce ruthenocene of high purity (99%) in yields of at least 65% after crystallization. google.com Another high-yielding method involves the portion-wise addition of ruthenium chloride to a mixture of cyclopentadiene and zinc powder in an alcohol solvent at a controlled temperature range of -70°C to 20°C. google.com

Contemporary Methodological Advancements in Ruthenocene Synthesis

Modern synthetic methods continue to refine the preparation of ruthenocene, focusing on milder reaction conditions, improved yields, and greener synthetic strategies. A convenient synthesis suitable for undergraduate teaching laboratories has been developed, which involves the reduction of Ru(III) to Ru(II) by zinc in the presence of cyclopentadiene. sfu.ca This microscale reaction is noted for its green chemistry elements and introduces sublimation as an effective purification technique. sfu.ca

Targeted Synthesis of Substituted Bis(cyclopentadienyl)ruthenium (II) Complexes

The synthesis of substituted ruthenocenes allows for the fine-tuning of the electronic and steric properties of the metallocene, which is crucial for its various applications.

Alkyl-Substituted Ruthenocene Synthesis

Several methods exist for the preparation of alkyl-substituted ruthenocenes. One direct approach involves the reaction of ruthenocene with an alkyl-lithium reagent to deprotonate one or both cyclopentadienyl rings, forming a lithiated intermediate. This nucleophilic intermediate can then react with an electrophilic reagent, such as an alkyl halide, to yield the desired alkyl-substituted ruthenocene. google.com This two-step sequence offers flexibility in introducing various alkyl groups. google.com

An alternative route to alkyl-substituted ruthenocenes involves the reaction of ruthenium trichloride hydrate with an alkylcyclopentadiene and a reducing agent like zinc or magnesium powder in an alcohol solvent. google.comcdnsciencepub.com For example, dimethyl-1,1'-ruthenocene has been synthesized in a one-step, high-yield reaction from hydrated ruthenium trichloride, methylcyclopentadiene, and powdered zinc in ethanol. cdnsciencepub.com This method is considered simpler and more efficient than earlier multi-step procedures. cdnsciencepub.com

Synthetic ApproachKey ReagentsProduct Type
Lithiation of RuthenoceneRuthenocene, Alkyl-lithium, Alkyl halideAlkyl-substituted ruthenocene google.com
Reduction of RuCl₃ hydrateRuCl₃ hydrate, Alkylcyclopentadiene, Zinc/Magnesium powderAlkyl-substituted ruthenocene google.comcdnsciencepub.com

Table 2. Methods for the Synthesis of Alkyl-Substituted Ruthenocenes

Functionalized Cyclopentadienyl Ligand Introduction

The modification of cyclopentadienyl (Cp) ligands prior to or after coordination to the ruthenium center is a primary strategy for tuning the electronic and steric properties of the resulting ruthenocene complex. Introducing functional groups can enhance solubility, provide reactive handles for further chemistry, or alter the molecule's physical properties. mdpi.com

A prominent method for functionalization involves the post-synthesis modification of the ruthenocene scaffold. This is often achieved through lithiation of the Cp rings followed by quenching with an appropriate electrophile. For instance, silylated derivatives can be prepared this way. The synthesis of dimethylsilyl derivatives has been accomplished by treating a brominated ruthenocene precursor, such as [Ru(C₅Br₅)(C₅Me₅)], with n-butyllithium (n-BuLi) and then reacting the intermediate with dimethylsilyl chloride (SiMe₂HCl). mdpi.com This step-wise approach allows for controlled introduction of functional groups.

Alternatively, functionalized ruthenocenes can be synthesized directly from pre-functionalized cyclopentadienide salts. The standard salt metathesis reaction, a common route for preparing metallocenes, can be adapted using alkali metal salts of functionalized Cp ligands. mdpi.com For example, 1,2,4-tris(trimethylsilyl)cyclopentadiene can be deprotonated to form its lithium, sodium, or potassium salt, which is then reacted with a ruthenium halide to yield the corresponding silylated ruthenocene. mdpi.com

Research Findings on Silyl-Functionalized Ruthenocenes

Compound Synthetic Precursor(s) Methodology Key Finding
1,1'-Bis(dimethylsilyl)ruthenoceneRuthenocene, n-BuLi, SiMe₂HClPost-functionalization via lithiationDemonstrates sequential functionalization of the Cp rings. mdpi.com
1,1′,3,3′-Tetrakis(trimethylsilyl)ruthenocene1,3-bis(trimethylsilyl)cyclopentadienide, RuCl₃Salt MetathesisSilyl groups increase solubility in nonpolar solvents and volatility. mdpi.com
Dimethylsilyl derivatives of pentamethylruthenocene[Ru(C₅Br₅)(C₅Me₅)], n-BuLi, SiMe₂HClPost-functionalization of a brominated derivativeEnables introduction of SiMe₂H groups onto a heavily substituted ruthenocene core. mdpi.com

Synthesis of Mixed-Ligand Ruthenocene Architectures

Mixed-ligand ruthenocene architectures deviate from the symmetrical (η⁵-C₅H₅)₂Ru structure. They include half-sandwich complexes, where the ruthenium is bound to a single Cp ligand and other ancillary ligands, and sandwich complexes with two dissimilar η⁵-coordinating rings.

Half-Sandwich Complexes: A versatile precursor for many half-sandwich complexes is [RuCp(MeCN)₃]⁺, which contains a Cp ligand, and three labile acetonitrile (B52724) ligands. acs.orgacs.org These acetonitrile ligands can be readily displaced by other ligands. For example, reaction with tris(alkylthio)benzenes can produce sandwich complexes of the type [RuCp(arene)][X]. acs.org Another common starting material is RuCp(PPh₃)₂Cl. nih.gov The chloride ligand can be abstracted, allowing for coordination of a new ligand. The synthesis of RuCp(PPh₃)₂(ATZ)BF₄ (where ATZ is the drug anastrozole) was achieved by reacting RuCp(PPh₃)₂Cl with anastrozole (B1683761) in the presence of silver tetrafluoroborate (B81430) (AgBF₄), which serves to abstract the chloride. nih.gov

Sandwich Complexes with Dissimilar Rings: A notable example involves the incorporation of a plumbole dianion, a "heavy" analogue of the cyclopentadienyl anion containing a lead atom, as an η⁵-ligand. rsc.orgresearchgate.netrsc.org The synthesis of an anionic ruthenocene-plumbole complex was accomplished by reacting a silyl-substituted dilithioplumbole with the ruthenium cluster [CpRuCl]₄ (where Cp is the pentamethylcyclopentadienyl ligand). researchgate.netrsc.org This reaction yields a key intermediate, an anionic ruthenium complex, which can then be reacted with various electrophiles to create neutral, mixed-ligand ruthenocene-type compounds. rsc.orgnih.gov This demonstrates that ligands containing heavy p-block elements can mimic the η⁵-coordination mode of the classic cyclopentadienyl ligand. nih.gov

Examples of Mixed-Ligand Ruthenocene Architectures

Complex Type Example Compound Synthetic Precursors Significance
Half-SandwichRuCp(PPh₃)₂(ATZ)BF₄RuCp(PPh₃)₂Cl, Anastrozole, AgBF₄Demonstrates the incorporation of a bioactive ligand into a ruthenocene framework. nih.gov
Mixed-Sandwich[RuCp(1,3,5-C₆H₃(SPr)₃)][FSA][RuCp(MeCN)₃][FSA], 1,3,5-C₆H₃(SPr)₃Formation of a mixed-ligand ionic liquid. acs.org
"Heavy Cp" AnalogueAnionic ruthenocene-plumbole complexSilyl-substituted dilithioplumbole, [Cp*RuCl]₄Shows that a plumbole ligand can coordinate in an η⁵-fashion, similar to a Cp ligand. researchgate.netrsc.org

Principles of Green Chemistry in Ruthenocene Synthetic Processes

The application of green chemistry principles to the synthesis of ruthenocene aims to reduce environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency. A notable example is a microscale synthesis designed for undergraduate laboratories, which provides a greener alternative to traditional methods. sfu.caacs.org

This improved procedure involves the one-pot reaction of ruthenium(III) chloride hydrate (RuCl₃·xH₂O), zinc dust as a reducing agent, and cyclopentadiene in deoxygenated ethanol at room temperature. sfu.ca The zinc reduces Ru(III) to Ru(II) in situ, which then reacts with the cyclopentadienyl anion (formed from cyclopentadiene) to produce ruthenocene. sfu.ca Purification is achieved via sublimation, a solvent-free technique that yields high-purity crystals directly from the crude product. sfu.casfu.ca

This methodology aligns with several of the 12 Principles of Green Chemistry:

Waste Prevention: The one-pot synthesis and high yield (reported at 68%) minimize the generation of waste. sfu.ca

Atom Economy: The reaction efficiently incorporates the reactants into the final product. sfu.ca

Use of Less Hazardous Chemical Syntheses: It avoids pyrophoric and highly reactive reagents like Grignard reagents or sodium cyclopentadienide, which were used in earlier syntheses. sfu.caorgsyn.org

Use of Safer Solvents: It employs ethanol, a relatively benign solvent, instead of less desirable options like 1,2-dimethoxyethane or tetrahydrofuran. sfu.caorgsyn.org

Energy Efficiency: The main reaction proceeds at room temperature, and while sublimation requires heating, it is an efficient purification method that avoids the large solvent volumes required for chromatography. sfu.casfu.ca

By analyzing the synthesis through this framework, it becomes clear that modern approaches can significantly reduce the environmental footprint compared to historical preparations, which often involved more hazardous materials and generated more waste. sfu.casfu.ca

Alignment of a Modern Ruthenocene Synthesis with Green Chemistry Principles

Green Chemistry Principle Application in the Synthesis of Ruthenocene
Waste Prevention The one-pot reaction design and efficient purification by sublimation lead to minimal waste generation. sfu.ca
Safer Solvents and Auxiliaries The reaction uses 95% ethanol, a safer and more environmentally friendly solvent than those used in many older procedures. sfu.casfu.ca
Design for Energy Efficiency The primary reaction is conducted at room temperature, and purification by sublimation avoids solvent-intensive chromatographic methods. sfu.ca
Catalysis (related) While not catalytic, the use of a stoichiometric amount of zinc as a reducing agent is a clean and efficient redox step. sfu.ca

Advanced Structural Elucidation and Conformational Analysis of Bis Cyclopentadienyl Ruthenium Ii Frameworks

Single-Crystal X-ray Diffraction Studies of Ruthenocene and Derivatives

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical method for determining the exact atomic arrangement, bond lengths, and bond angles within a crystalline solid. hzdr.decreative-biostructure.com This technique has been instrumental in characterizing the solid-state structure of ruthenocene and its various derivatives.

Early X-ray diffraction studies revealed that ruthenocene crystallizes in the orthorhombic space group Pnma. iucr.orgosti.gov The ruthenium atom is centrally located between two cyclopentadienyl (B1206354) (Cp) rings, which adopt an eclipsed conformation relative to each other. iucr.orgosti.gov This is in contrast to ferrocene (B1249389), which exhibits a staggered conformation in the solid state. wikipedia.org The larger ionic radius of ruthenium increases the distance between the Cp rings, reducing steric hindrance and favoring the eclipsed arrangement. wikipedia.orgwikipedia.org The average distance between the ruthenium center and the carbon atoms of the rings is approximately 2.21 Å, and the average carbon-carbon bond length within the rings is 1.43 Å. iucr.orgosti.gov The inter-ring distance in ruthenocene is about 3.68 Å. iucr.org

The structural parameters of ruthenocene derivatives can be influenced by the nature of the substituents on the cyclopentadienyl rings. For instance, in ruthenocenecarbonitrile, the Ru-centroid distance to the substituted Cp ring is slightly longer than to the unsubstituted ring. nih.gov The two Cp rings, however, maintain an almost ideal eclipsed conformation and are nearly parallel. nih.gov In more complex derivatives, such as those involving plumbole ligands (a five-membered ring containing a lead atom), X-ray diffraction has confirmed an η⁵-coordination of the plumbole ring to the ruthenium center, similar to the Cp ligand in ferrocene. nih.gov

Ring-tilted ruthenocenophanes, where the Cp rings are bridged, exhibit significant structural strain. nih.gov This strain, quantified by the degree of ring tilt, directly impacts the exposure of the ruthenium center and its subsequent reactivity. nih.gov

Interactive Table: Selected Crystallographic Data for Ruthenocene and Derivatives

CompoundSpace GroupRu-C Distance (Å)C-C (ring) Distance (Å)Inter-ring Distance (Å)ConformationReference
RuthenocenePnma2.211.433.68Eclipsed iucr.orgosti.gov
Ruthenocenecarbonitrile-1.8179 (to C₅H₄CN)--Eclipsed nih.gov
[Ru(η⁵-C₅H₄)₂(CH₂)₂]----Tilted nih.gov
[Ru(η⁵-C₅H₄)₂(CH₂)₃]----Tilted nih.gov

Computational Approaches to Ruthenocene Molecular Structure

Computational chemistry provides valuable insights into the electronic structure, bonding, and reactivity of molecules, complementing experimental data. acs.org For ruthenocene, computational studies, including Density Functional Theory (DFT), have been employed to understand its molecular orbitals, predict spectroscopic properties, and investigate reaction mechanisms. nih.govsfu.ca

DFT calculations have been used to analyze the oxidation potential and dimerization propensity of strained ruthenocenophanes, showing a strong correlation with the degree of ring tilt. nih.gov These studies help to rationalize the observed chemical reactivity. nih.gov Computational methods also allow for the visualization of molecular orbitals, providing a deeper understanding of the bonding within the ruthenocene framework. sfu.ca For example, the degeneracy of the molecular orbitals can be calculated to explain the singlet signals observed in the ¹H and ¹³C NMR spectra of ruthenocene. sfu.ca

In the context of mechanochemistry, constrained geometries simulate external forces (COGEF) potentials have been calculated for ruthenocene to understand its bond-scission mechanism. nih.gov These calculations suggest that the dissociation of the Ru-Cp bond is a complex process that may involve ring-slippage, where the coordination of the Cp ring to the ruthenium atom changes from η⁵ to a lower hapticity. nih.gov Furthermore, electrostatic potential (ESP) analysis supports a heterolytic dissociation pathway, leading to charged fragments. nih.gov

First-principle calculations have also been used to study the reaction mechanisms of ruthenocene in processes like atomic layer deposition (ALD). rsc.org These studies investigate the elimination of cyclopentadienyl ligands and the energetics of surface reactions, which are crucial for the controlled growth of ruthenium thin films. rsc.org

Analysis of Conformational Isomerism and Dynamic Behavior in Ruthenocene

While ruthenocene adopts an eclipsed conformation in the solid state at ambient conditions, its dynamic behavior is more complex. wikipedia.org In the gas phase, like ferrocene, ruthenocene prefers an eclipsed conformation, but the rotational barrier between conformers is low, allowing for free and rapid rotation in solution. wikipedia.org

Recent studies have revealed that ruthenocene can exhibit different solid-state phases at elevated temperatures. nih.gov At 394.0 K, ruthenocene undergoes a phase transition to a higher-symmetry structure where the cyclopentadienyl rings become disordered. nih.gov This disorder involves both a "seesaw" tilting of the rings and rotations around the molecular pseudo-C₅ axis, leading to a dynamic disorder between staggered and eclipsed conformations. nih.gov This behavior is in contrast to its previously understood rigid eclipsed structure. nih.gov

The concept of conformational isomerism is crucial in understanding the reactivity of ruthenocene derivatives. nih.gov In strained systems like ruthenocenophanes, the fixed orientation of the Cp rings due to the bridge influences their chemical behavior. nih.gov The dynamic process of "ring-slippage," where the hapticity of the Cp ligand changes (e.g., from η⁵ to η³ or η¹), is a key aspect of the reactivity of ruthenocene and other cyclopentadienyl complexes. nih.govacs.orgnih.gov This slippage can be induced by reaction with electrophiles and is often a crucial step in catalytic cycles. nih.gov For instance, the reaction of ruthenocene derivatives can lead to the formation of dimers through a haptotropic η⁵-η³ ring-slippage. nih.gov

Elucidation of Ruthenium-Cyclopentadienyl Bonding Interactions

The bonding in ruthenocene involves the interaction of the ruthenium d-orbitals with the π-molecular orbitals of the two cyclopentadienyl rings, resulting in a stable 18-electron configuration. wikipedia.orgchemeurope.com The Ru-Cp bond is a covalent, haptic interaction with Ru-C bond lengths of 221–222 pm. wikipedia.org

The nature of the Ru-Cp bond can be probed and manipulated. In ring-tilted ruthenocenophanes, the strain imposed by the bridge leads to a greater exposure of the ruthenium center, which in turn affects the strength of the Ru-Ru bond in the dicationic dimers formed upon oxidation. nih.gov

Computational studies have provided a more nuanced picture of the bonding. The strength of the Ru-Cp bond is significant, with a high thermodynamic bond dissociation energy. nih.gov Mechanochemical studies, both experimental and computational, suggest that the force-induced dissociation of the Ru-Cp bond is not a simple cleavage. nih.gov Instead, it proceeds through a pathway that involves ring-slippage, where the Cp ring remains "sticky" to the ruthenium center even at significant extensions. nih.gov This is attributed to the rich coordination chemistry of ruthenium. nih.gov

The interaction between the ruthenium center and the Cp ligand is also influenced by intermolecular forces. In the solid state, anagostic C-H···Ru interactions have been proposed to play a role in stabilizing the eclipsed conformation. nih.govacs.org At higher temperatures, these anagostic bonds are broken, contributing to the phase transition and the onset of dynamic disorder. nih.gov

In derivatives where a Cp ring is replaced by another ligand, such as a phenoxo group, the bonding characteristics can be compared. Single-crystal X-ray analysis of a ruthenium phenoxo complex shows η⁵ coordination, similar to a Cp* ligand. acs.org The distance from the ruthenium to the plane of the phenoxo ligand is comparable to that of the Cp* ligand, indicating similar metal-π interactions. acs.org

Comprehensive Spectroscopic Characterization of Bis Cyclopentadienyl Ruthenium Ii Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ruthenocene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. For ruthenocene and its derivatives, NMR studies, particularly ¹H, ¹³C, and ³¹P NMR, are instrumental in characterizing the electronic environment of the cyclopentadienyl (B1206354) (Cp) rings and any substituents.

Proton (¹H) NMR Spectroscopic Investigations

In ¹H NMR spectroscopy, the chemical shift of the protons on the cyclopentadienyl rings of ruthenocene is a key indicator of the electronic environment around the ruthenium center. Due to the high symmetry of the ruthenocene molecule, where all ten protons on the two Cp rings are chemically and magnetically equivalent, the ¹H NMR spectrum exhibits a single sharp resonance. sfu.ca This singlet is typically observed around 4.56 ppm when measured in deuterochloroform (CDCl₃). sfu.ca The appearance of a single peak confirms the free rotation of the Cp rings on the NMR timescale at room temperature. elsevierpure.com

Temperature can influence the ¹H NMR spectrum. While ruthenocene itself shows little temperature dependence in its ¹H NMR spectrum, studies on mixed-valence systems containing both ruthenocene and a ruthenocenium salt show distinct signals at low temperatures (e.g., 183 K), which coalesce at higher temperatures due to electron transfer between the two species. oup.com For instance, in a mixture of ruthenocene and ruthenocenium triiodide, separate peaks are observed at 4.53 ppm (for ruthenocene) and 6.10 ppm (for ruthenocenium) at 183 K. oup.com

Substituents on the cyclopentadienyl rings lead to more complex ¹H NMR spectra. For example, in bis(tetraphenylcyclopentadienyl)ruthenium(II), the cyclopentadienyl proton appears at 6.20 ppm, while the phenyl protons give rise to multiple resonances. elsevierpure.com

Table 1: ¹H NMR Chemical Shifts for Ruthenocene and Related Compounds
CompoundSolventChemical Shift (δ, ppm)Reference(s)
RuthenoceneCDCl₃4.56 (s) sfu.ca
RuthenoceneCDCl₃/CD₃CN (1:1)4.53 (s) oup.com
Bis(tetraphenylcyclopentadienyl)ruthenium(II)Not Specified6.20 (s, C₅H) elsevierpure.com
Ruthenocenium triiodideCDCl₃/CD₃CN (1:1)6.10 (s) oup.com
s = singlet

Carbon-13 (¹³C) NMR Spectroscopic Studies

Similar to ¹H NMR, the ¹³C NMR spectrum of unsubstituted ruthenocene displays a single resonance for the ten equivalent carbon atoms of the two cyclopentadienyl rings. This signal typically appears around 70.15 ppm in CDCl₃. sfu.ca The simplicity of the spectrum is again a consequence of the molecule's high symmetry. sfu.ca The chemical shift of the Cp carbons provides insight into the electron density at the carbon atoms and the nature of the metal-ligand bonding.

Table 2: ¹³C NMR Chemical Shifts for Ruthenocene
CompoundSolventChemical Shift (δ, ppm)Reference(s)
RuthenoceneCDCl₃70.15 (s) sfu.ca
s = singlet

Phosphorus-31 (³¹P) NMR Analysis in Phosphine-Modified Ruthenocene Systems

³¹P NMR spectroscopy is a crucial tool for characterizing ruthenocene complexes that have been modified with phosphine (B1218219) ligands. najah.edu The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom, providing valuable information about the coordination of the phosphine to the ruthenium center. researchgate.netmagritek.com

Upon coordination to a ruthenium center, the ³¹P NMR signal of a phosphine ligand typically shifts downfield compared to the free phosphine. researchgate.net This deshielding effect is a result of the donation of electron density from the phosphorus atom to the metal. The magnitude of this shift can vary depending on the nature of the other ligands present in the complex. researchgate.net For instance, in piano-stool ruthenium(II) complexes, the phosphorus chemical shifts differ by 1-5 ppm depending on the diamine ligand present. najah.edu

Table 3: ³¹P NMR Chemical Shift Data for Phosphine-Modified Ruthenium Complexes
Complex TypeObservationReference(s)
Phosphine and Phosphite Ruthenium(II) ComplexesPeaks for phosphorus atoms shift downfield upon complexation. researchgate.net
Piano-stool Ruthenium(II) Diamine ComplexesPhosphorus chemical shifts vary by 1-5 ppm with different diamine ligands. najah.edu

Vibrational Spectroscopy of Ruthenocene: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure and bonding. stfc.ac.uk For ruthenocene, these methods have been essential in determining its D5h symmetry (eclipsed rings) in the crystalline state and assigning its fundamental vibrational modes. rsc.orgrsc.orgjct.ac.il

The vibrational spectrum of ruthenocene is complex, but comprehensive studies combining IR, Raman, and even inelastic neutron scattering (INS) have led to a complete assignment of its vibrational modes. stfc.ac.ukresearchgate.net Key vibrational modes include C-H stretching, C-C stretching and bending within the rings, ring breathing, ring tilting, and metal-ring stretching. rsc.orgrsc.org

A notable finding from these studies is that the infrared-active ring 'tilt' mode in ruthenocene occurs at a lower frequency than the metal-ring bond stretch, which is contrary to the generally accepted order for metallocenes. rsc.org The complementarity of IR and Raman spectroscopy is crucial, as some modes that are weak or inactive in one technique may be strong in the other. stfc.ac.ukresearchgate.net

Table 4: Selected Vibrational Frequencies (cm⁻¹) for Ruthenocene
Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Reference(s)
C-H Stretch~3100~3100 rsc.org
C-C Stretch14111101 (polarized) rsc.org
C-H Bend (out-of-plane)818- rsc.org
Ring Tilt (IR active)<400- rsc.org
Metal-Ring Stretch (A₂")~446- rsc.org
Symmetric Metal-Ring Stretch (A₁')-329 (polarized) rsc.org

Electronic Absorption (UV-Vis) Spectroscopy and Excited-State Characterization

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of ruthenocene is characterized by intense absorptions in the ultraviolet region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions. acs.org Weaker d-d transitions are also present but are often obscured by the more intense charge-transfer bands. acs.org

Studies on ruthenocene and its derivatives in various environments have helped to assign these electronic transitions. acs.org For example, the spectrum of ruthenocene in a poly(methyl methacrylate) (PMMA) thin film containing chloroform (B151607) shows changes upon photoexcitation, indicating the formation of charge-transfer complexes. researchgate.net The electronic spectrum of ruthenocene is similar to that of ferrocene (B1249389), though the bands are shifted to higher energies. acs.org

Table 5: Electronic Absorption Maxima (λmax) for Ruthenocene
Environmentλmax (nm)AssignmentReference(s)
Gas Phase~252Charge Transfer researchgate.net
KBr pellet~22,400 cm⁻¹ (446 nm)d-d transition acs.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of organometallic compounds like ruthenocene. sfu.ca The mass spectrum of ruthenocene typically shows a prominent molecular ion peak (M⁺) corresponding to the intact [Ru(C₅H₅)₂]⁺ cation. sfu.ca

The fragmentation of ruthenocene under mass spectrometric conditions involves the sequential loss of the cyclopentadienyl rings. rsc.org The primary fragmentation pathway is the loss of a Cp ring to form the [Ru(C₅H₅)]⁺ fragment, followed by the loss of the second Cp ring to give the bare Ru⁺ ion. rsc.org The relative intensities of these fragment ions can provide information about the strength of the metal-ligand bonds. rsc.org High-resolution mass spectrometry is also useful for confirming the elemental composition of ruthenocene and its derivatives by providing exact mass measurements. nih.gov

Table 6: Key Ions Observed in the Mass Spectrum of Ruthenocene
IonFormulam/z (for ¹⁰²Ru)DescriptionReference(s)
Molecular Ion[Ru(C₅H₅)₂]⁺232Intact molecule sfu.carsc.org
Fragment Ion[Ru(C₅H₅)]⁺167Loss of one Cp ring rsc.org
Metal Ion[Ru]⁺102Loss of both Cp rings rsc.org

Predictive Computational Spectroscopy for Ruthenocene Systems

Computational chemistry has emerged as an indispensable tool for elucidating the intricate electronic and structural properties of organometallic compounds. numberanalytics.com For ruthenocene, Bis(cyclopentadienyl)ruthenium (II), and its derivatives, predictive computational spectroscopy, primarily rooted in Density Functional Theory (DFT), offers profound insights that complement and guide experimental findings. unige.chresearchgate.net These methods allow for the accurate prediction of spectroscopic properties, aiding in the assignment of complex spectra and providing a deeper understanding of bonding and electronic transitions. sfu.ca

Methodological Framework: The Power of DFT

Density Functional Theory (DFT) stands as the most widely utilized computational method for studying the electronic structure and properties of metallocenes like ruthenocene. numberanalytics.com It provides an optimal balance between computational cost and accuracy, making it suitable for these complex systems. numberanalytics.com The core of DFT lies in solving the Kohn-Sham equations to determine the electron density, from which all electronic properties of the system can be derived. numberanalytics.com

The accuracy of DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. numberanalytics.comcore.ac.uk Studies on ruthenocene have demonstrated that different combinations of exchange and correlation functionals can yield a range of results for structural parameters. core.ac.uk For instance, calculations of the ruthenium to cyclopentadienyl ring center distance (Ru-Cp) show variability but can achieve excellent agreement with experimental X-ray diffraction data (1.816 Å) when an appropriate functional is selected. unige.chcore.ac.uk This highlights the necessity of careful functional selection for reliable predictions. core.ac.uk

For predicting vibrational spectra (Infrared and Raman), calculations can be performed at the harmonic level, but for higher accuracy, anharmonic corrections are often necessary. acs.org Second-order vibrational perturbation theory (VPT2) applied to DFT results has been shown to reproduce the experimental vibrational spectrum of metallocenes with high fidelity, including overtones, without the need for empirical scaling factors. acs.org The hybrid functional B3PW91, in particular, has been noted for its excellent performance in these anharmonic calculations. acs.org

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting electronic absorption spectra (UV-Vis). researchgate.net This extension of DFT allows for the calculation of excited-state properties, providing information on the energies and nature of electronic transitions, such as the d-d transitions characteristic of ruthenocene. unige.chresearchgate.net

Predicting Molecular Structure and Vibrational Spectra

The first step in predictive spectroscopy is obtaining an accurate molecular structure. core.ac.uk DFT is frequently employed to optimize the geometry of ruthenocene in its ground state. The choice of functional is critical, as demonstrated by the varying optimized distances between the Ruthenium atom and the center of the cyclopentadienyl (Cp) rings calculated with different functionals.

Table 1: Comparison of Experimental and DFT-Calculated Ru-Cp Distances in Ruthenocene

Exchange-Correlation Functional Basis Set Calculated Ru-Cp Distance (Å)
SVWN DZVP 1.859
BLYP DZVP 1.916
B3LYP DZVP 1.883
B3PW91 DZVP 1.868
Experimental (X-ray) 1.816

This table presents a selection of DFT-calculated distances to illustrate the influence of the functional, with data adapted from computational studies. core.ac.uk

Once a reliable structure is obtained, vibrational frequencies can be calculated. These theoretical frequencies help in assigning the peaks observed in experimental IR and Raman spectra. sfu.ca High-accuracy anharmonic computations using the B3PW91 functional have successfully reproduced the entire infrared spectrum of ferrocene, a close analogue of ruthenocene, and similar accuracy is achievable for ruthenocene systems. acs.org This predictive power allows for the confident assignment of vibrational modes, including C-H stretches, ring deformations, and metal-ligand vibrations. sfu.ca

Elucidating Electronic Spectra and Excited States

Quantum chemical calculations using DFT have been performed on ruthenocene to understand its ground- and excited-state properties. unige.ch These calculations show excellent agreement with optical spectroscopy data. unige.ch TD-DFT can almost quantitatively reproduce the energies of the first d-d electronic excitations, the structural changes upon excitation, and the significant reduction of the Ru-Cp force constant in the first triplet excited state. unige.ch

Table 2: Predicted vs. Experimental Electronic Transitions in Ruthenocene

Transition Theoretical Excitation Energy (eV) Experimental Excitation Energy (eV)
¹A₁g → ³E₁' 2.89 ~2.9
¹A₁g → ¹E₁' 3.39 3.35

Data derived from LCGTO-LSD model calculations, a form of DFT. unige.ch

These computational models reveal that the lowest-energy electronic excitation in ruthenocene possesses significant charge-transfer character. unige.ch Furthermore, DFT calculations have been instrumental in correlating the electronic properties of ruthenocene-containing complexes with their electrochemical behavior. Studies on heteroleptic iridium(III) complexes containing a ruthenocene moiety have found a linear relationship between the calculated energy of the Highest Occupied Molecular Orbital (HOMO) and the experimentally measured oxidation potential of the Ir(III)/Ir(IV) couple, achieving a predictive accuracy of 98%. nih.gov This demonstrates the power of computational spectroscopy to predict not just spectral features but also electrochemical properties. nih.gov

Theoretical Investigations into the Electronic Structure and Reactivity of Bis Cyclopentadienyl Ruthenium Ii

Application of Molecular Orbital Theory to Ruthenocene Bonding

Bis(cyclopentadienyl)ruthenium (II), also known as ruthenocene, is a metallocene compound with a ruthenium(II) ion sandwiched between two cyclopentadienyl (B1206354) (Cp) rings. chemeurope.com Its bonding can be effectively described using molecular orbital (MO) theory. The interaction involves the d orbitals of the ruthenium atom and the π molecular orbitals of the two cyclopentadienyl ligands. chemeurope.comebrary.net

In ruthenocene, the two cyclopentadienyl rings are typically found in an eclipsed conformation in the crystalline state. wikipedia.org This is in contrast to ferrocene (B1249389), which adopts a staggered conformation. The larger ionic radius of ruthenium increases the distance between the Cp rings, which in turn lessens the steric hindrance and allows for the eclipsed arrangement. wikipedia.org In solution, the rotational barrier for the rings is very low. wikipedia.org

The molecular orbital diagram for ruthenocene is analogous to that of ferrocene. chemeurope.com The valence orbitals of the ruthenium atom (4d, 5s, and 5p) and the π molecular orbitals of the cyclopentadienyl ligands combine to form bonding, non-bonding, and antibonding molecular orbitals. The ten π-electrons from the two cyclopentadienyl ligands and the eight valence electrons from the ruthenium(II) center fill these molecular orbitals, resulting in a stable 18-electron configuration. chemeurope.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the reactivity of the complex. wikipedia.org

The primary bonding interactions involve the overlap of the metal's d-orbitals with the ligand π-orbitals of appropriate symmetry. Specifically, the metal's d(z²), d(x²-y²), and d(xy) orbitals interact with the a1g, e2g, and e2u ligand group orbitals, respectively. The d(xz) and d(yz) orbitals of the metal interact with the e1g and e1u ligand group orbitals. This results in a set of bonding molecular orbitals that are filled with electrons, contributing to the stability of the sandwich structure.

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the electronic structure and geometry of ruthenocene. unige.chcore.ac.uknih.gov DFT calculations allow for the optimization of the molecule's geometry, providing theoretical bond lengths and angles that can be compared with experimental data obtained from techniques like X-ray diffraction. unige.ch

For ruthenocene, DFT calculations have been used to confirm the eclipsed conformation (D5h symmetry) as the ground state geometry. unige.ch These calculations can accurately predict the Ru-C and C-C bond distances. For instance, initial geometry for DFT calculations can be taken from X-ray diffraction data, with Ru-C distances around 2.186 Å and C-C distances around 1.430 Å. unige.ch Geometry optimization using DFT methods refines these parameters to find the minimum energy structure. researchgate.net

DFT calculations also provide a detailed picture of the electronic structure, including the energies and compositions of the molecular orbitals. arxiv.org These calculations are instrumental in understanding the nature of the HOMO and LUMO, which is essential for predicting the molecule's reactivity and spectroscopic properties. unige.chsfu.ca For example, DFT studies have been employed to analyze the effects of substituents on the cyclopentadienyl rings on the electronic properties of ruthenocene derivatives. acs.org

Analysis of Electronic Properties, Charge Distribution, and Frontier Orbitals in Ruthenocene

The electronic properties of ruthenocene are largely dictated by its frontier molecular orbitals, the HOMO and LUMO. wikipedia.org The HOMO in ruthenocene is primarily of metal d-orbital character, specifically a combination of the d(z²) and d(x²-y²/xy) orbitals, while the LUMO is typically composed of antibonding ligand π-orbitals. unige.chlibretexts.org The energy gap between the HOMO and LUMO is a key factor in the molecule's stability and reactivity. Molecules with a large HOMO-LUMO gap are generally less reactive. libretexts.org

DFT calculations can provide a quantitative analysis of the charge distribution within the ruthenocene molecule. acs.org These calculations typically show a partial positive charge on the ruthenium center and a corresponding negative charge distributed over the two cyclopentadienyl rings, consistent with the formal oxidation state of +2 for ruthenium. nih.gov This charge distribution influences the molecule's interaction with other charged or polar species.

The nature of the frontier orbitals is critical in understanding the chemical behavior of ruthenocene. For instance, oxidation of ruthenocene involves the removal of an electron from the HOMO. nih.gov The character of the HOMO, being metal-centered, implies that the oxidation primarily affects the ruthenium atom. nih.gov The analysis of frontier orbitals is also essential for understanding the electronic transitions observed in the UV-visible spectrum of ruthenocene. unige.ch

Electrochemical Behavior and Redox Potentials of Ruthenocene Systems

Ruthenocene exhibits interesting electrochemical behavior, which is distinct from its lighter analogue, ferrocene. wikipedia.org While ferrocene undergoes a reversible one-electron oxidation, ruthenocene typically displays a more complex redox chemistry. chemeurope.com

Under many conditions, the electrochemical oxidation of ruthenocene appears to be an irreversible two-electron process. However, studies using weakly coordinating anions as the supporting electrolyte have demonstrated that the oxidation can proceed in a stepwise manner, involving an initial one-electron oxidation to the ruthenocenium cation, [Ru(C5H5)2]+. wikipedia.orgnih.gov This 17-electron species is highly reactive and can undergo further reactions, such as dimerization. nih.govresearchgate.net

The redox potential of ruthenocene is a measure of the ease with which it can be oxidized. This potential can be influenced by the solvent and the nature of the substituents on the cyclopentadienyl rings. researchgate.net Electron-donating groups on the rings make the complex easier to oxidize (lower redox potential), while electron-withdrawing groups make it more difficult to oxidize (higher redox potential).

Cyclic voltammetry is a common technique used to study the redox behavior of ruthenocene. nih.govnih.gov The shape of the cyclic voltammogram can provide information about the reversibility of the redox process and the stability of the oxidized species. For ruthenocene, the voltammetric response can be highly dependent on the experimental conditions, such as the scan rate, solvent, and supporting electrolyte. nih.govresearchgate.net

Interactive Data Table: Redox Potentials of Ruthenocene and Derivatives

The following table summarizes the oxidation potentials for ruthenocene and some of its derivatives. Note that the values can vary depending on the experimental conditions.

CompoundOxidation Potential (V vs. Fc/Fc+)Reference
Ruthenocene~0.41 - 0.57 nih.gov
Rc-Rc0.32 nih.gov
RcCH=CHRc0.09 nih.gov
Rc(CH=CH)2Rc-0.06 nih.gov
Rc(CH=CH)3Rc-0.07 nih.gov

Rc = ruthenocenyl

Mechanistic Insights into the Reactivity of Bis Cyclopentadienyl Ruthenium Ii

Ligand Exchange and Substitution Reaction Mechanisms

The substitution of ligands in organometallic complexes, including the robust 18-electron sandwich complex Bis(cyclopentadienyl)ruthenium(II), commonly known as ruthenocene, follows a spectrum of mechanisms. youtube.com These mechanisms are primarily distinguished by the sequence of bond-making and bond-breaking events involving the incoming and outgoing ligands. The main pathways are the associative (A), dissociative (D), and interchange (I) mechanisms. acs.orgyoutube.com

For 18-electron complexes like ruthenocene, a purely associative mechanism, which would involve a 20-electron intermediate, is generally unfavorable. youtube.com Therefore, ligand substitution is more likely to proceed through a dissociative or an interchange pathway. youtube.com

Dissociative (D) Mechanism: This two-step mechanism begins with the slow cleavage of the bond to the departing ligand (X), forming a coordinatively unsaturated intermediate with a lower coordination number. acs.orgyoutube.com This intermediate then rapidly reacts with the incoming ligand (Y) to form the final product. The rate of this reaction is primarily dependent on the concentration of the starting complex and is independent of the incoming ligand's nature or concentration. youtube.com

Interchange (I) Mechanism: This pathway represents a concerted process where bond-breaking and bond-making occur simultaneously without a discrete intermediate. youtube.com The interchange mechanism is further divided into two types:

Associative Interchange (Ia): In this mechanism, the incoming ligand plays a more significant role in the transition state. The M-Y bond formation is more advanced than the M-X bond cleavage. guidechem.com

Dissociative Interchange (Id): Here, the M-X bond cleavage is more pronounced in the transition state, and the influence of the incoming ligand is minimal. youtube.com

While 18-electron complexes typically favor dissociative pathways, an associative mechanism can become accessible if a change in the hapticity of a ligand opens a coordination site. acs.org For ruthenocene, this could involve a "ring-slippage" of one of the cyclopentadienyl (B1206354) (Cp) ligands from an η⁵ (donating 6 electrons) to an η³ (donating 4 electrons) configuration. This creates a vacant coordination site on the ruthenium center, allowing an incoming ligand to associate and initiate the substitution process. This pathway avoids the high-energy 20-electron intermediate.

Kinetic studies on related ruthenium(II) "piano-stool" complexes of the type [(η⁶-arene)Ru(ethylenediamine)(X)]ⁿ⁺ suggest that aquation (substitution by water) occurs via a concerted ligand interchange mechanism. stackexchange.com The entropy of activation is a key indicator for distinguishing mechanisms, with associative pathways typically showing a negative value due to the ordering of the system in the rate-determining step, while dissociative pathways show a positive entropy of activation. acs.org

Electrophilic Aromatic Substitution Reactions on the Cyclopentadienyl Rings

The cyclopentadienyl (Cp) rings of ruthenocene possess significant aromatic character and undergo electrophilic aromatic substitution reactions, similar to benzene (B151609) and, more aptly, the highly reactive ferrocene (B1249389). masterorganicchemistry.comwikipedia.org The electron density of the Cp rings in metallocenes decreases in the order ferrocene > ruthenocene > osmocene, which directly correlates with their reactivity towards electrophiles. masterorganicchemistry.com Thus, ruthenocene is less reactive than ferrocene but still significantly more reactive than benzene. masterorganicchemistry.comwikipedia.org

The general mechanism for electrophilic aromatic substitution (SEAr) involves two primary steps: byjus.comsigmaaldrich.com

Attack of the Electrophile: The π-electron system of one of the Cp rings acts as a nucleophile, attacking the electrophile (E⁺). This is the rate-determining step and results in the formation of a cationic intermediate, often called a sigma complex or arenium ion, where the aromaticity of the ring is temporarily disrupted. byjus.comsigmaaldrich.com

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the cyclopentadienyl ring and yielding the substituted ruthenocene product. byjus.com

Two classic examples of this reactivity in ruthenocene are Friedel-Crafts acylation and the Vilsmeier-Haack reaction.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the Cp ring using an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). masterorganicchemistry.comorganic-chemistry.org The mechanism involves the initial formation of a highly electrophilic acylium ion (RCO⁺) from the reaction of the acyl halide with the Lewis acid. numberanalytics.com The ruthenocene Cp ring then attacks this acylium ion, proceeding through the general SEAr mechanism described above. masterorganicchemistry.comnumberanalytics.com

Vilsmeier-Haack Reaction: This reaction achieves the formylation (addition of a -CHO group) of the Cp ring. nrochemistry.com The electrophile, known as the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comatlantis-press.com The Vilsmeier reagent is a weaker electrophile than the acylium ion used in Friedel-Crafts reactions. rsc.org The electron-rich ruthenocene attacks this iminium ion, and the resulting intermediate is subsequently hydrolyzed during workup to yield the aldehyde product. chemistrysteps.comatlantis-press.com

Redox Chemistry and the Generation of Ruthenocenium Cations

The redox chemistry of ruthenocene is distinct from that of ferrocene. While ferrocene undergoes a stable, reversible one-electron oxidation to the ferrocenium (B1229745) cation, ruthenocene typically exhibits a more complex, irreversible two-electron oxidation process at standard electrodes. masterorganicchemistry.comrsc.org However, the generation of the one-electron oxidation product, the ruthenocenium cation, [Ru(C₅H₅)₂]⁺, can be achieved under specific conditions, such as when using weakly coordinating anions as the electrolyte in electrochemical experiments. rsc.org

The oxidation potential of ruthenocene is influenced by the nature of its ligands. For instance, ruthenocene derivatives with electron-donating heavy Cp analog ligands (containing silicon, germanium, or lead) are oxidized more easily than ruthenocene itself. researchgate.net Specifically, plumbole-containing ruthenocene complexes (analogs where a carbon in the Cp ring is replaced by lead) are more easily oxidized than the corresponding stannole (tin-containing) complexes.

Chronopotentiometric oxidation studies in acetonitrile (B52724) have shown that the oxidation of ruthenocene is an irreversible two-electron process, while osmocene oxidation occurs in two successive irreversible one-electron steps. masterorganicchemistry.com The difficulty of oxidation increases down the group, which is consistent with the trend in ionization potentials. The electron density on the metal center decreases in the order ferrocene > ruthenocene > osmocene, making ruthenocene less susceptible to oxidation than ferrocene. masterorganicchemistry.com

The ruthenocenium cation, once formed, is a key intermediate. For example, in the synthesis of metal-metal bonded dimers from strained ruthenocenophanes, the oxidation of the ruthenocenophane unit generates a ruthenocenium cation which then couples. byjus.com

Carbon-Hydrogen (C-H) Activation Pathways Mediated by Ruthenocene Complexes

Ruthenium complexes are highly effective catalysts for C-H bond functionalization, proceeding through several mechanistic pathways. organic-chemistry.org These transformations are valuable for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. The primary C-H activation mechanisms relevant to ruthenium-based systems, including those derived from ruthenocene, are oxidative addition, concerted metalation-deprotonation (CMD), and sigma-bond metathesis.

Oxidative Addition: This pathway is common for low-valent ruthenium complexes. organic-chemistry.org The metal center inserts directly into the C-H bond, cleaving it and forming new Ru-C and Ru-H bonds. This increases the metal's oxidation state by two. The resulting organometallic intermediate can then undergo further reactions, like reductive elimination, to form the final product and regenerate the catalyst.

Concerted Metalation-Deprotonation (CMD) or Ambiphilic Metal-Ligand Activation (AMLA): This is a common pathway for Ru(II) catalysts. In this mechanism, the C-H bond cleavage does not occur through direct insertion but via a concerted process involving the metal center and a ligand. A basic ligand on the ruthenium complex assists in removing the proton while the metal center coordinates to the carbon, forming a cyclometalated intermediate without a formal change in the ruthenium's oxidation state. The presence of a directing group on the substrate is often crucial to position the C-H bond near the metal center for this to occur.

Sigma-Bond Metathesis: In this pathway, the C-H bond of the substrate interacts with a Ru-X bond (where X is often an alkyl or amide ligand) through a four-centered transition state. This results in the cleavage of the C-H bond and the Ru-X bond, with the formation of a new Ru-C bond and an H-X molecule.

Ruthenium-catalyzed C-H functionalization often involves cascade processes where multiple C-H activation steps occur in a single operation to build complex molecular structures. chemistrysteps.com For example, ruthenium-catalyzed C-H alkenylation can initiate cascades to form indanones and other polycyclic systems. chemistrysteps.com While many studies use cationic half-sandwich ruthenium complexes like [{Ru(p-cymene)Cl₂}₂], the fundamental principles of C-H activation by Ru(II) centers are applicable to systems involving the ruthenocene scaffold. The ruthenocene unit itself can be a substrate or a component of a larger catalytic system designed for specific C-H functionalization reactions. numberanalytics.com

Mechanochemical Reactivity of Ruthenocene: Force-Induced Bond Scission and Polymer Mechanophores

Mechanochemistry explores how mechanical force can induce chemical transformations. Ruthenocene, like its lighter counterpart ferrocene, has been identified as a highly effective "mechanophore"—a chemical unit that exhibits a specific, productive reaction in response to external stress. When incorporated into the main chain of a polymer, the ruthenocene unit acts as a selective site for bond scission under the application of mechanical force, such as through ultrasonication. wikipedia.org

Despite being more thermodynamically inert than ferrocene, ruthenocene displays remarkable mechanical lability. This combination of high thermal stability and mechanical sensitivity makes metallocenes a "privileged" class of mechanophores. wikipedia.org The key mechanistic event is the force-induced scission of the ruthenium-cyclopentadienyl (Ru-Cp) bond.

Experimental studies using polymers containing ruthenocene units have demonstrated that sonication preferentially breaks the Ru-Cp bonds over the strong covalent bonds in the polymer backbone. wikipedia.org This is quantified by comparing the scission rate to that of a calibrated internal standard mechanophore, like gem-dichlorocyclopropane, incorporated into the same polymer chain. The results show that the Ru-Cp bond is more susceptible to mechanical force. wikipedia.org

Computational studies using COGEF (Constrained Geometries Simulate External Force) provide further insight. Stretching a ruthenocene-containing polymer chain leads to significant elongation of the Ru-Cp bond. Interestingly, the dissociation pathway is complex and involves "ring-slippage" intermediates, where the coordination of the Cp ring changes before complete dissociation occurs. wikipedia.org This multi-stage dissociation process, involving different coordination states, is a unique feature of metallocene mechanochemistry.

Formation of Metal-Metal Bonds and Single-Molecule Junctions Involving Ruthenocene

The reactivity of the ruthenium center in ruthenocene allows for the formation of direct metal-metal bonds, leading to bimetallic structures and functional single-molecule electronic devices.

Formation of Metal-Metal Bonds: Metal-metal (M-M) bonds can be formed between two ruthenium centers. A notable example involves the oxidation of a strained dicarba researchgate.netruthenocenophane. byjus.com In this system, the geometric constraints imposed by the short bridge between the Cp rings enhance the reactivity. Oxidation of the ruthenocenophane leads to the formation of a ruthenocenium species, which then dimerizes to create a direct Ru-Ru bond between the two strained metallocene units. byjus.com This demonstrates that the redox chemistry of ruthenocene can be harnessed to drive the formation of M-M bonds. In biology, metal-metal bonds in enzyme active sites are crucial for stabilizing various redox states and enabling catalysis, such as oxidative addition reactions.

Single-Molecule Junctions: Ruthenocene has been successfully used to form single-molecule junctions between gold (Au) electrodes without the need for traditional chemical linkers. researchgate.net This is in contrast to ferrocene, which does not readily form such junctions under similar conditions. The mechanism proposed for the formation of Au-ruthenocene-Au junctions involves a direct interaction between the gold electrodes and the ruthenocene molecule. Using techniques like scanning tunneling microscope-based break junction (STM-BJ), it has been shown that the gold electrode binds to both the central ruthenium atom and one of the cyclopentadienyl rings. researchgate.net This binding is facilitated by a "ring-slippage" process, where the Cp ring distorts from its typical η⁵ coordination to allow for interaction with the gold surface. This direct metal-to-metal interaction is crucial for establishing the conductance pathway through the molecule. The ability to form these junctions highlights the potential of ruthenocene in molecular electronics, where the conductance can be influenced by the molecule's conformation. researchgate.net

Catalytic Applications of Bis Cyclopentadienyl Ruthenium Ii and Its Derivatives

Homogeneous Catalysis Mediated by Ruthenocene-Based Systems

Ruthenocene-based complexes are predominantly utilized in homogeneous catalysis, where the catalyst is in the same phase as the reactants. youtube.com This approach allows for high selectivity and reactivity under often mild reaction conditions. youtube.com The catalytic activity of these systems stems from the ability of the ruthenium center to cycle through different oxidation states and coordinate with various substrates.

Ruthenium-based catalysts, including those derived from ruthenocene, have demonstrated significant efficacy in the hydrogenation of unsaturated organic compounds. nih.gov These reactions involve the addition of hydrogen across double or triple bonds, converting them into saturated analogues. Supported ruthenium catalysts, in particular, have shown promising results in the selective hydrogenation of levulinic acid to γ-valerolactone (GVL), a valuable biomass-derived platform molecule. nih.gov The choice of support material and reaction conditions plays a crucial role in determining the yield and selectivity of the desired product. nih.gov

Catalyst SystemSubstrateProductKey Findings
Supported Ru catalystsLevulinic Acidγ-valerolactone (GVL)Highly effective for GVL production from biomass. nih.gov
Cationic ruthenium complex [Ru(PYA)(cymene)]⁺α,β-unsaturated ketonesFunctionalized ketonesChemoselective transfer hydrogenation of the C=C bond using ethanol (B145695) as the hydrogen source at room temperature. researchgate.net

Transfer hydrogenation offers an alternative to using molecular hydrogen, employing organic molecules as hydrogen donors. diva-portal.org Ruthenocene-derived catalysts have been successfully applied in these processes. For instance, cationic 16-electron pentadienyl and cyclopentadienyl (B1206354) ruthenium complexes have been shown to catalyze the transfer hydrogenation of ketones using isopropanol (B130326) as the hydrogen source. rsc.orgresearchgate.net The activity of these catalysts can be influenced by the nature of the ancillary ligands. rsc.orgresearchgate.net Ruthenium-catalyzed transfer hydrogenation is a cornerstone of C-C bond formation, enabling the conversion of lower alcohols to higher alcohols. nih.govresearchgate.net These reactions can proceed through various mechanisms, including those involving reactant redox pairs, to achieve hydrohydroxyalkylation and hydroaminoalkylation. nih.gov

Furthermore, the development of artificial metalloenzymes, created by incorporating ruthenium cofactors into protein scaffolds, has opened new avenues for transfer hydrogenation. researchgate.net These biohybrid catalysts can exhibit significantly enhanced reaction rates compared to their small-molecule counterparts. researchgate.net

Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, has been significantly advanced by the development of ruthenium-based catalysts. mdpi.comnih.govrsc.org While the most famous examples are Grubbs-type catalysts, the principles of ligand design and steric/electronic tuning are relevant to ruthenocene-based systems as well. The functional group tolerance and broad applicability of ruthenium catalysts have made them indispensable in organic synthesis and polymer science. nih.govrsc.org

Recent advancements have focused on developing stereoselective olefin metathesis reactions. mdpi.com The design of Z-selective ruthenium catalysts has made Z-olefins more accessible for both laboratory and industrial applications. mdpi.com The catalytic cycle involves the formation of a ruthenacyclobutane intermediate, and the stereochemistry of this intermediate dictates the stereochemistry of the resulting olefin. mdpi.com

Ruthenocene has been investigated as a photoinitiator for polymerization reactions. wikipedia.org Its derivatives have also been incorporated into polymer chains to create advanced materials with unique properties. For example, main-chain ruthenocene-based polymers have been synthesized via ring-opening metathesis polymerization (ROMP). semanticscholar.org These metallopolymers exhibit interesting mechanochemical properties, with the ruthenocene unit acting as a selective site for chain scission under mechanical stress. semanticscholar.org

In the realm of living radical polymerization, a thermoresponsive polymer support containing both a ruthenium catalyst and a ferrocene (B1249389) cocatalyst has been designed. rsc.orgrsc.org This system demonstrates high catalytic activity for the polymerization of methyl methacrylate (B99206) (MMA) and allows for the efficient removal of metal residues from the final polymer. rsc.orgrsc.org

The direct functionalization of C-H bonds is a highly desirable transformation in organic synthesis as it offers a more atom-economical and environmentally friendly approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com Ruthenium(II) catalysts, often in conjunction with carboxylate ligands, have proven to be particularly effective in promoting C-H activation and subsequent functionalization under mild conditions. mdpi.commorressier.com

Ruthenium-catalyzed C-H functionalization has been applied to a variety of reactions, including:

Arylation and Alkenylation: The direct arylation and alkenylation of sp2 and sp3 C-H bonds are powerful methods for forming C-C bonds. mdpi.com

Cascade Reactions: Ruthenium-catalyzed C-H alkenylation can serve as a platform for developing complex cascade reactions, where multiple C-H functionalization steps occur in a single operation to construct novel carbocyclic and heterocyclic structures. nih.govresearchgate.net

Three-Component Reactions: A versatile three-component protocol for the synthesis of multifunctional naphthalenes from simple naphthalenes, olefins, and alkyl bromides has been developed using a P(III)-assisted ruthenium-catalyzed remote C-H functionalization. rsc.org

Catalyst SystemReaction TypeKey Findings
[{Ru(p-cymene)Cl2}2] / Cu(OAc)2Cascade C-H functionalizationAccess to 1-indanones, indeno indenes, and indeno furanones from arylacetophenones. nih.govresearchgate.net
P(III)-assisted Ruthenium catalystThree-component remote C-H functionalizationModular synthesis of multifunctional naphthalenes. rsc.org
Ruthenium(II) with carboxylate ligandsC-H Arylation/AlkenylationEffective for direct C-C bond formation under mild conditions. mdpi.com

Strategies for Catalyst Design and Ligand Modification in Ruthenocene Catalysis

The performance of ruthenocene-based catalysts is intricately linked to the nature of the ligands coordinated to the ruthenium center. The rational design and modification of these ligands are crucial for controlling the catalyst's activity, selectivity, and stability. escholarship.orgwiley.comnih.gov

Key strategies in ligand design include:

Steric and Electronic Tuning: The steric bulk and electronic properties of ligands can be systematically varied to influence the coordination environment around the ruthenium atom. ethernet.edu.et For instance, the use of bulky, electron-rich phosphine (B1218219) ligands has been effective in palladium-catalyzed cross-coupling reactions, and similar principles apply to ruthenium catalysis. ethernet.edu.et

Chelating and Macrocyclic Ligands: Employing chelating or macrocyclic ligands can enhance catalyst stability by reducing the likelihood of ligand dissociation. escholarship.org This is particularly important in demanding catalytic processes like water oxidation. escholarship.org

Bidentate and Pincer Ligands: Ligands that can bind to the metal center through two or more atoms (bidentate, pincer ligands) provide greater stability and control over the catalyst's geometry. For example, N,N-bidentate amino-functionalized pyridinium (B92312) amidate (PYA) ligands have been used in ruthenium complexes for chemoselective transfer hydrogenation. researchgate.net

Redox-Active Ligands: The use of redox-non-innocent ligands, which can actively participate in the catalytic cycle by storing and releasing electrons, offers another layer of control over the reactivity of the metal center. wiley.com

Substituent Modification and Backbone Construction: The properties and performance of catalysts can be fine-tuned by modifying the substituents on the ligand or by altering the fundamental backbone structure of the ligand. nih.gov

The systematic modification of ligands allows for the development of catalysts tailored for specific applications, leading to improved efficiency, selectivity, and longevity in a wide range of chemical transformations. nih.gov

Advanced Applications of Bis Cyclopentadienyl Ruthenium Ii in Materials Science

Integration into Functional Materials: Conductive Polymers and Nanocomposites

The incorporation of the ruthenocene moiety into larger macromolecular structures, such as polymers and nanocomposites, imparts unique redox-active and electronic properties to the resulting materials. mdpi.comrsc.org These hybrid materials are explored for applications in sensors, catalysis, and organic electronics.

The creation of ruthenocene-containing polymers often involves attaching the metallocene unit as a pendant group to a polymer backbone. rsc.org Synthesis strategies such as ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) are employed to create these main-chain metallopolymers. rsc.org While much of the literature focuses on the analogous ferrocene-based polymers, the principles are directly applicable to ruthenocene. These polymers combine the processability of the polymer with the distinct electrochemical properties of the ruthenocene core. rsc.org The reversible oxidation of the ruthenium center allows for the tuning of the material's electronic and optical properties, making them suitable for electrochromic devices and redox-responsive materials. rsc.org

In the realm of nanocomposites, ruthenium complexes can be embedded into polymer matrices to form hybrid films. For example, new half-sandwich or "piano-stool" ruthenium complexes have been embedded in a polymethylmethacrylate (PMMA) matrix. mdpi.com These hybrid films combine the mechanical properties and processability of PMMA with the semiconductor properties of the ruthenium complexes, with the potential for use as active layers in optoelectronic devices. mdpi.com

Supramolecular Chemistry and Self-Assembly of Ruthenocene Architectures

The rigid, well-defined structure of ruthenocene makes it an excellent building block (or "tecton") for supramolecular chemistry. nih.gov By functionalizing the cyclopentadienyl (B1206354) rings with groups capable of forming non-covalent interactions, such as hydrogen bonds or coordination bonds, ruthenocene derivatives can be directed to self-assemble into highly ordered, large-scale architectures like macrocycles, cages, and polymers. nih.govrsc.org

Coordination-driven self-assembly is a powerful strategy where ruthenocene units, functionalized with donor ligands, are combined with metal acceptors to form discrete, multi-ruthenocene structures. For instance, tetranuclear rectangular macrocycles and hexanuclear trigonal prisms have been constructed using this method with imidazole-based ligands attached to ruthenium centers. nih.gov These supramolecular structures possess internal cavities that can encapsulate guest molecules, leading to applications in drug delivery and molecular sensing. nih.gov

Hydrogen bonding is another key interaction used to guide the assembly of ruthenocene-based structures. mdpi.comrsc.org The directionality and specificity of hydrogen bonds allow for the programmed assembly of complex architectures. illinois.edu For example, a hydrocarbonate complex derived from a ruthenocene-based pincer palladium system was shown to form hydrogen-bonded dimers in its crystal structure. By designing ruthenocene derivatives with specific hydrogen bond donor and acceptor sites, chemists can create novel materials with tailored structures and functions, leveraging the principles of molecular recognition to build complexity from simple, well-defined components.

Frontiers in Bis Cyclopentadienyl Ruthenium Ii Research

Innovations in Synthetic Methodologies for Complex Ruthenocene Derivatives

The synthesis of ruthenocene and its derivatives has evolved significantly, moving beyond classical methods to more sophisticated and efficient strategies. A notable development is the microscale synthesis of ruthenocene, which is suitable for undergraduate laboratories and incorporates principles of green chemistry. sfu.ca This method involves the in situ reduction of Ru(III) to Ru(II) in the presence of cyclopentadiene (B3395910), followed by purification via sublimation, offering a convenient and educational approach to this important organometallic compound. sfu.ca

Researchers have also been successful in synthesizing more complex and functionalized ruthenocene derivatives. For instance, new ruthenocene homobimetallic compounds derived from fused aromatic ring ligands have been synthesized and characterized. scielo.br The synthesis of multifunctional aza-substituted ruthenocene derivatives has also been reported, showcasing the versatility of synthetic approaches to introduce specific functionalities. acs.org These nitrogen-rich compounds, which link ferrocene (B1249389) and ruthenocene units, exhibit interesting electronic properties. acs.org

Furthermore, the synthesis of ruthenocene-based monomers and their subsequent polymerization through methods like ring-opening metathesis polymerization (ROMP) has opened avenues for creating main-chain metallopolymers. researchgate.netrsc.org This approach allows for the precise incorporation of ruthenocene units into polymer backbones, leading to materials with unique properties. researchgate.netrsc.org The synthesis of a "bucky ruthenocene," a molecular hybrid of ruthenocene and fullerene, further illustrates the innovative synthetic strategies being employed to create novel molecular architectures with unique reactivity. elsevierpure.com

Development of Advanced Spectroscopic and Computational Tools for Ruthenocene Characterization

The characterization of ruthenocene and its derivatives has been greatly enhanced by the development of advanced spectroscopic and computational tools. These methods provide deep insights into the electronic structure, bonding, and dynamic behavior of these molecules.

Spectroscopic techniques such as ¹H and ¹³C NMR, infrared (IR) spectroscopy, and mass spectrometry are routinely used to characterize newly synthesized ruthenocene compounds. sfu.ca For more complex systems, such as bimetallic ruthenocene derivatives and ruthenocene-containing polymers, these standard techniques are often supplemented with multinuclear NMR and 2D NMR homo- and heterocorrelational techniques. zendy.ioresearchgate.net Spectroelectrochemical studies have been particularly insightful for probing intramolecular charge transfer in mixed ferrocene and ruthenocene systems. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding ruthenocene complexes. core.ac.uk DFT calculations are used to predict and interpret spectroscopic data, such as IR and NMR spectra, and to visualize molecular orbitals and vibrations. sfu.casfu.ca These computational methods have been crucial in understanding the bonding in ruthenocene and explaining the degeneracy observed in its NMR spectra. sfu.ca Furthermore, DFT calculations have been employed to study the structures of dicationic binuclear ruthenocene derivatives, highlighting the importance of selecting appropriate functionals for accurate predictions. core.ac.uk The combination of experimental and computational approaches, such as in the study of ruthenocene-based pincer palladium tetrahydroborates, allows for a comprehensive understanding of their structural properties. rsc.org Advanced techniques like electron energy-loss spectroscopy (EELS) and its coupling with multi-wavelength Raman spectroscopy are also emerging as powerful tools for the detailed characterization of materials containing organometallic species. arxiv.org

Elucidation of Novel Reactivity Pathways and Mechanistic Paradigms

Research into the reactivity of ruthenocene has uncovered novel pathways and mechanistic paradigms, expanding our understanding of this versatile organometallic compound. Detailed mechanistic studies have shed light on processes such as the photogeneration of hydrogen by decamethylruthenocene (B15500432), which occurs without the need for an additional sensitizer. nih.gov This process involves a two-step mechanism, initiated by the formation of a decamethylruthenocene hydride, and has been investigated through a combination of electrochemical, spectroscopic, and computational methods. nih.gov

The reactivity of ruthenocene derivatives can be finely tuned by the introduction of different ligands. For example, the synthesis and reactivity of a ruthenocene-type complex bearing an aromatic π-ligand with the heaviest group 14 element, lead, have been explored. rsc.orgnih.govresearchgate.net This anionic ruthenocene reacts with electrophiles to form plumbole complexes with non-planar rings, a deviation from the planar structure of the starting material. rsc.orgnih.govresearchgate.net The reactivity of ruthenocene-based pincer palladium(II) tetrahydroborate complexes has also been investigated, revealing pathways for the formation of highly reactive hydride species that can capture CO₂. rsc.org

Furthermore, the concept of mechanochemistry has been extended to ruthenocene, demonstrating that mechanical force can be used to selectively break the Ru-Cp bond in ruthenocene-containing polymers. rsc.org This finding suggests that metallocenes can act as a privileged class of mechanophores, combining thermal stability with mechanical lability, opening up possibilities for dynamic metallo-supramolecular materials. rsc.org The study of rhodium-catalyzed acylnitrene transfer reactions has also provided insights into the mechanistic details of C-H amination processes. acs.orgyoutube.com

Expansion of Catalytic Scope and Efficiency in Ruthenocene-Based Systems

Ruthenocene and its derivatives have emerged as versatile catalysts in a wide range of organic transformations. chemimpex.com Their catalytic activity is often attributed to the ability of ruthenium to exist in multiple oxidation states, facilitating redox processes. numberanalytics.comresearchgate.net

A significant area of application is in oxidation reactions. Ruthenocene bimetallic compounds have shown catalytic effects on the thermal decomposition of ammonium (B1175870) perchlorate, a key component of solid rocket propellants. scielo.brzendy.ioresearchgate.net Differential scanning calorimetry (DSC) studies have demonstrated that these compounds can lower the decomposition temperature and increase the energy release of ammonium perchlorate, making them potential burning rate catalysts. zendy.ioresearchgate.net

Ruthenium complexes, in general, are highly effective catalysts for various organic syntheses, including hydrogenation, metathesis, and C-C bond formation reactions. numberanalytics.comiupac.orgnih.gov Low-valent ruthenium hydride complexes can act as redox Lewis acid and base catalysts, enabling reactions under neutral and mild conditions. iupac.org The development of magnetically recoverable ruthenium catalysts represents a move towards more sustainable catalytic processes. nih.gov While much of the research in catalytic applications has focused on ferrocene derivatives, the principles are often transferable to ruthenocene-based systems. mdpi.com For instance, the use of ferrocene in radical polymerization and cross-coupling reactions highlights the potential for analogous ruthenocene catalysts. mdpi.com The design of new pincer complexes based on ruthenocene further expands the potential for creating highly active and selective catalysts for reactions like CO₂ hydroboration. researchgate.net

Tailored Integration of Ruthenocene into Next-Generation Materials Systems

The unique properties of ruthenocene, such as its stability and redox activity, make it an attractive component for next-generation materials. chemimpex.com Researchers are actively exploring the integration of ruthenocene into various material systems, including polymers, nanocomposites, and electronic devices. chemimpex.com

One of the primary strategies involves the synthesis of ruthenocene-containing polymers. researchgate.net These metallopolymers can be prepared by methods such as ring-opening metathesis polymerization (ROMP) and acyclic diene metathesis (ADMET) polymerization, which allow for the incorporation of ruthenocene moieties into the polymer backbone. researchgate.net The resulting materials exhibit interesting properties and have potential applications in areas like catalysis and redox-responsive systems. researchgate.net The mechanical properties of these polymers have also been investigated, revealing that the ruthenocene unit can act as a mechanophore, a stress-responsive entity. rsc.org

Ruthenocene is also being explored for its use in conductive polymers and nanocomposites, which are crucial for electronics and energy storage applications. chemimpex.com The ability of ruthenocene to facilitate electron transfer processes makes it a valuable component in the development of electronic materials and electrochemical sensors. chemimpex.com Furthermore, the synthesis of hybrid materials, such as the "bucky ruthenocene" which combines ruthenocene with fullerene, opens up new possibilities for creating materials with novel electronic and optical properties. elsevierpure.com The development of bimetallic antitumor agents containing both ruthenium and ferrocene moieties highlights the potential for creating multifunctional materials with applications in medicinal chemistry. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(cyclopentadienyl)ruthenium(II) complexes, and how can purity be assessed?

  • Methodological Answer: Synthesis typically involves ligand substitution reactions using RuCl₃·nH₂O as a precursor, with cyclopentadienyl ligands introduced under inert atmospheres. Key parameters include solvent choice (e.g., THF or ethanol), temperature control (60–80°C), and stoichiometric ratios. Purity is assessed via elemental analysis, NMR spectroscopy (e.g., ¹H/¹³C), and X-ray crystallography for structural confirmation . Challenges in reproducibility often stem from trace oxygen or moisture, necessitating strict Schlenk-line techniques .

Q. How can spectroscopic techniques elucidate the electronic properties of Bis(cyclopentadienyl)ruthenium(II)?

  • Methodological Answer: UV-Vis spectroscopy identifies metal-to-ligand charge transfer (MLCT) bands (e.g., λₘₐₓ ~450 nm), while cyclic voltammetry quantifies redox potentials (e.g., Ru²⁺/Ru³⁺ couples). Infrared (IR) spectroscopy detects ligand vibrational modes (e.g., C=C stretches at 1600–1700 cm⁻¹). For advanced analysis, resonance Raman spectroscopy correlates electronic transitions with structural changes .

Q. What are the key factors influencing the stability of Bis(cyclopentadienyl)ruthenium(II) in solution?

  • Methodological Answer: Stability is solvent-dependent; non-coordinating solvents (e.g., dichloromethane) minimize ligand displacement. Degradation pathways are monitored via time-resolved UV-Vis spectroscopy. Paramagnetic impurities (e.g., Ru³⁺) accelerate decomposition, requiring chelating agents like EDTA in buffered systems .

Advanced Research Questions

Q. How can contradictions in reported redox potentials for Bis(cyclopentadienyl)ruthenium(II) derivatives be resolved?

  • Methodological Answer: Discrepancies often arise from reference electrode calibration (e.g., Ag/AgCl vs. Fc/Fc⁺) or solvent polarity effects. Standardize measurements using IUPAC-recommended conditions and control ionic strength with supporting electrolytes (e.g., TBAPF₆). Cross-validate with computational methods (DFT) to correlate experimental and theoretical redox trends .

Q. What computational approaches best model the electronic structure and ligand effects in Bis(cyclopentadienyl)ruthenium(II)?

  • Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets accurately predict bond lengths and orbital energies. Natural Bond Orbital (NBO) analysis quantifies ligand donation/back-donation effects. Compare results with X-ray absorption spectroscopy (XAS) for experimental validation .

Q. How can mechanistic studies clarify ligand substitution kinetics in Bis(cyclopentadienyl)ruthenium(II) complexes?

  • Methodological Answer: Use stopped-flow kinetics under pseudo-first-order conditions to track substitution rates. Isotopic labeling (e.g., deuterated ligands) distinguishes associative vs. dissociative pathways. Eyring plots (ln(k/T) vs. 1/T) reveal activation parameters (ΔH‡, ΔS‡). Contrast with analogous Cp*Ru systems to isolate steric/electronic influences .

Q. What experimental designs address inconsistencies in catalytic activity data for Bis(cyclopentadienyl)ruthenium(II) in hydrogenation reactions?

  • Methodological Answer: Implement a factorial design varying substrate concentration, temperature, and catalyst loading. Use gas chromatography (GC) or in-situ FTIR to monitor reaction progress. Control for catalyst deactivation via mercury poisoning tests. Statistical tools (ANOVA) identify significant variables, while XPS confirms catalyst oxidation state post-reaction .

Methodological Frameworks

  • Linking Theory and Experiment : Anchor research questions to ligand field theory (LFT) or molecular orbital (MO) frameworks to predict electronic behavior .
  • Data Contradiction Analysis : Apply triangulation by combining spectroscopic, electrochemical, and computational data to resolve ambiguities .
  • Reproducibility Protocols : Document synthetic procedures in detail (e.g., glovebox O₂ levels <1 ppm) and share raw data via open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.